molecular formula C16H21Cl2NO5S B2928178 ETHYL 1-(2,5-DICHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE CAS No. 876723-05-6

ETHYL 1-(2,5-DICHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE

Cat. No.: B2928178
CAS No.: 876723-05-6
M. Wt: 410.31
InChI Key: XDEAKVVQKQOAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 1-(2,5-DICHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE is a complex organic compound with a unique structure that includes a piperidine ring, a carboxylate group, and a sulfonyl group

Preparation Methods

The synthesis of ETHYL 1-(2,5-DICHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the piperidine ring and the subsequent introduction of the sulfonyl and carboxylate groups. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.

    Esterification: The final step involves the esterification of the carboxylate group using ethyl alcohol under acidic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

ETHYL 1-(2,5-DICHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents such as sodium methoxide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 1-(2,5-DICHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-(2,5-DICHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The piperidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

ETHYL 1-(2,5-DICHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE can be compared with similar compounds such as:

    ETHYL 1-(2,5-DICHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and binding properties.

    ETHYL 1-(2,5-DICHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-ACETATE: This compound has an acetate group instead of a carboxylate group, which can influence its solubility and stability.

The unique combination of functional groups in this compound makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl 1-(2,5-dichloro-4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2NO5S/c1-3-23-14-9-13(18)15(10-12(14)17)25(21,22)19-7-5-11(6-8-19)16(20)24-4-2/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEAKVVQKQOAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCC(CC2)C(=O)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.